1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
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Overview
Description
The compound “1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a chloro group (-Cl), a benzo[d]thiazol-2-yl group, and a difluorophenyl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazol-2-yl and phenyl groups) suggests that the compound may have a planar structure. The electronegative atoms (oxygen in the methoxy group, fluorine in the difluorophenyl group, and chlorine) could create regions of partial negative charge, making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions that replace the -OCH3 with another group. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Chemosensor for Mercury Detection
A compound known as BAN, which contains a 6-methoxybenzo[d]thiazol-2-yl group, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions, making it a useful tool for monitoring water pollution .
Biothiols Detection
The same BAN compound, when complexed with mercury (II), can also be used to detect biothiols such as cysteine . This is particularly useful in biological research and in the pharmaceutical and food industries .
Anti-Cancer Activity
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown anti-cancer activity against various cancer cell lines . These compounds have been found to regulate the cell cycle and induce apoptosis by activating p53 via mitochondrial-dependent pathways .
Solar Cells
Benzo[c][1,2,5]thiadiazole-based compounds have been used as electron acceptors in ternary polymer solar cells . These solar cells have achieved efficiencies exceeding 16.0% .
Chemical Properties
The chemical properties of 7-chloro-4-methoxybenzo[d]thiazol-2-amine, a compound similar to the one , have been studied . Understanding these properties can help in the design of new compounds with desired characteristics.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2S/c1-23-10-6-5-7(16)13-12(10)20-15(24-13)21-14(22)19-11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXUIZFMJZTHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea |
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